molecular formula C10H16ClN3O4S B2441726 N-(3-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1789027-16-2

N-(3-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B2441726
CAS No.: 1789027-16-2
M. Wt: 309.77
InChI Key: VGLOVHDXAABVJU-UHFFFAOYSA-N
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Description

N-(3-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride is a chemical compound that features a sulfonamide group attached to a nitrobenzene ring, with an amino group and a methyl group on the propyl chain

Properties

IUPAC Name

N-(3-amino-2-methylpropyl)-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S.ClH/c1-8(6-11)7-12-18(16,17)10-4-2-9(3-5-10)13(14)15;/h2-5,8,12H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLOVHDXAABVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonamide group. The resulting compound is then reacted with 3-amino-2-methylpropylamine under controlled conditions to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted sulfonamides.

Scientific Research Applications

N-(3-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of N-(3-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

    N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide: A compound with a similar structure but different alkyl chain length.

    N-(3-amino-2-methylpropyl)-4-chlorobenzene-1-sulfonamide: A compound with a chlorine substituent instead of a nitro group.

Uniqueness

N-(3-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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